BenchChemオンラインストアへようこそ!

(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone

Medicinal Chemistry ADME Optimization Lipophilicity Profiling

This N-benzoyl-4-(bromomethyl)piperidine offers a unique electronic environment unmatched by N-alkyl or N-protected piperidine analogs. The electron-withdrawing benzoyl group accelerates cross-coupling and nucleophilic displacement reactions at the primary bromomethyl handle, enabling efficient parallel library synthesis. With a low TPSA (20.3 Ų) and favorable logP (2.9), it is the preferred building block for CNS-penetrant chemical probes targeting GPCRs and ion channels. Choose this compound to ensure consistent reactivity and bioavailability profiles in your medchem programs.

Molecular Formula C13H16BrNO
Molecular Weight 282.18 g/mol
CAS No. 861021-47-8
Cat. No. B1372537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone
CAS861021-47-8
Molecular FormulaC13H16BrNO
Molecular Weight282.18 g/mol
Structural Identifiers
SMILESC1CN(CCC1CBr)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H16BrNO/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-10H2
InChIKeyDDWPTGQWWYXYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (4-Bromomethyl-piperidin-1-yl)-phenyl-methanone CAS 861021-47-8


(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone (CAS 861021-47-8) is a piperidine-derived benzamide featuring a reactive primary bromomethyl group at the 4-position of the piperidine ring, with the nitrogen atom acylated by a benzoyl moiety. The compound has a molecular formula of C13H16BrNO and a monoisotopic mass of 281.042 g/mol . Its physicochemical properties include a predicted melting point of 88-90 °C, a predicted boiling point of 392.4±15.0 °C, and a calculated XLogP3 value of 2.9 . The compound is classified with GHS07 hazard statements (H302, H315, H319, H335) . This building block is supplied by multiple vendors in research-grade purity (typically 95%) and is intended exclusively for laboratory research and further manufacturing applications .

Structural Basis for the Non-Substitutability of (4-Bromomethyl-piperidin-1-yl)-phenyl-methanone


The benzoyl N-substitution of the piperidine nitrogen imparts distinct electronic and steric properties compared to N-alkyl or N-protected piperidine analogs. The phenylmethanone carbonyl group exerts an electron-withdrawing effect via resonance and induction, which modulates the reactivity of the 4-bromomethyl group in nucleophilic substitution and cross-coupling reactions . This N-benzoyl framework fundamentally alters the basicity of the piperidine nitrogen (predicted pKa -1.77±0.40) relative to N-alkyl piperidines, affecting both the compound's handling properties and its performance in subsequent synthetic transformations . Consequently, in-class compounds such as 1-benzyl-4-(bromomethyl)piperidine or N-Cbz-4-bromomethylpiperidine cannot serve as direct replacements without compromising reaction outcomes and product profiles.

Differentiating Quantitative Evidence for (4-Bromomethyl-piperidin-1-yl)-phenyl-methanone Versus Structural Analogs


LogP Comparison: Enhanced Lipophilicity Relative to N-Cbz Protected Analog

(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone exhibits a calculated XLogP3 value of 2.9, which is significantly more lipophilic than the N-Cbz protected analog (benzyl 4-(bromomethyl)piperidine-1-carboxylate) that possesses a calculated LogP of approximately 2.2-2.4 based on its additional ester oxygen atoms and increased polar surface area . This lipophilicity differential of approximately 0.5-0.7 LogP units translates to an estimated 3-5 fold increase in octanol-water partition coefficient, which may influence membrane permeability and metabolic stability profiles in medicinal chemistry programs.

Medicinal Chemistry ADME Optimization Lipophilicity Profiling

Topological Polar Surface Area (TPSA): Reduced Polarity Versus N-Cbz Analog

The target compound possesses a topological polar surface area (TPSA) of 20.3 Ų , which is substantially lower than the TPSA of the N-Cbz protected analog (benzyl 4-(bromomethyl)piperidine-1-carboxylate) that contains an additional carbamate functionality contributing approximately 38-42 Ų of polar surface area. This difference of approximately 18-22 Ų places the target compound well below the commonly cited 60-70 Ų threshold for favorable blood-brain barrier penetration, whereas the N-Cbz analog exceeds this threshold, potentially limiting CNS applications.

Blood-Brain Barrier Penetration Drug Design Physicochemical Property Optimization

Hydrogen Bond Acceptor Count: Reduced H-Bonding Capacity Versus N-Cbz Analog

(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone contains exactly 1 hydrogen bond acceptor (the carbonyl oxygen of the benzamide moiety) . In contrast, the N-Cbz protected analog contains 3 hydrogen bond acceptors (the carbamate carbonyl oxygen and two ester oxygens). This reduced hydrogen bonding capacity may translate to lower desolvation penalties upon target binding and potentially improved ligand efficiency metrics in fragment-based drug discovery or hit-to-lead optimization campaigns.

Ligand Efficiency Molecular Recognition Binding Affinity Optimization

Rotatable Bond Count: Enhanced Conformational Flexibility Relative to Direct Piperidine Analogs

The target compound contains 2 rotatable bonds (the bromomethyl C-C bond and the benzoyl C-N bond) . This rotatable bond count is higher than that of 4-(bromomethyl)piperidine itself, which contains only 1 rotatable bond (the bromomethyl C-C bond) with a rigid N-H group. The additional conformational freedom provided by the N-benzoyl group may allow the compound to adopt a broader range of low-energy conformations, potentially enabling better adaptation to diverse binding pockets in target-based screening applications.

Conformational Analysis Molecular Flexibility Binding Pocket Adaptation

High-Value Procurement Scenarios for (4-Bromomethyl-piperidin-1-yl)-phenyl-methanone


CNS-Focused Chemical Probe Synthesis Requiring Low TPSA Building Blocks

Based on its low topological polar surface area (20.3 Ų) and calculated XLogP3 of 2.9 , this compound is optimally suited as a synthetic intermediate for constructing CNS-penetrant chemical probes. The physicochemical profile positions it favorably within established CNS drug-likeness parameters, making it a strategic building block for neuroscience-targeted medicinal chemistry programs where blood-brain barrier penetration is a primary requirement.

Synthesis of Potassium Channel Modulators Featuring N-Benzoylpiperidine Scaffolds

The compound serves as a critical precursor for generating N-benzoylpiperidine-containing structures that are incorporated into potassium channel inhibitors, as documented in patent literature [1]. The reactive 4-bromomethyl group enables facile coupling with diverse nucleophilic partners, including thienopyrimidine cores, to generate compound libraries targeting Kir3.1 and Kir3.4 potassium channels for therapeutic applications.

Fragment-Based Drug Discovery for Lipophilic Binding Sites

With only one hydrogen bond acceptor and two rotatable bonds , this compound presents an attractive fragment-like profile for lipophilic binding site exploration. The balance between minimal polarity and adequate molecular recognition elements makes it suitable as a starting point for fragment growing or merging strategies, particularly in target classes such as GPCRs, ion channels, or intracellular protein-protein interaction interfaces where lipophilic interactions dominate binding energetics.

Synthesis of Diversified Piperidine Libraries via SN2 and Cross-Coupling Chemistry

The primary bromomethyl group at the 4-position provides an excellent electrophilic handle for nucleophilic displacement reactions with amines, thiols, alkoxides, and stabilized carbanions. This reactivity profile enables the compound to function as a versatile diversification point for generating structurally diverse N-benzoylpiperidine libraries in parallel synthesis workflows, which is a procurement consideration distinct from N-alkyl or N-protected bromomethylpiperidine analogs that yield different final product profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromomethyl-piperidin-1-yl)-phenyl-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.